molecular formula C5H12ClN B6300805 (2S,4S)-2,4-Dimethylazetidine hydrochloride CAS No. 470666-35-4

(2S,4S)-2,4-Dimethylazetidine hydrochloride

Cat. No. B6300805
CAS RN: 470666-35-4
M. Wt: 121.61 g/mol
InChI Key: HNDQBGXJXDSIMB-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-2,4-Dimethylazetidine hydrochloride, or 2,4-DMHA-HCl, is an organic compound with a unique structure. It is composed of an azetidine ring attached to two methyl groups and a hydrochloride group. 2,4-DMHA-HCl has a wide range of applications in scientific research, ranging from its use as a reagent in chemical synthesis to its effects on biochemical and physiological processes.

Scientific Research Applications

2,4-DMHA-HCl has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used in studies of biochemical and physiological processes, such as the regulation of enzyme activity and the regulation of gene expression.

Mechanism of Action

The mechanism of action of 2,4-DMHA-HCl is not well understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of carbohydrates and lipids. It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2,4-DMHA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including those involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. In addition, it has been shown to modulate the expression of certain genes, including those involved in the regulation of metabolism and cell growth.

Advantages and Limitations for Lab Experiments

2,4-DMHA-HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 2,4-DMHA-HCl can be toxic and should be handled with care.

Future Directions

The potential applications of 2,4-DMHA-HCl are vast and there are many potential future directions for research. Some possible areas of research include further exploration of its mechanism of action, further study of its effects on biochemical and physiological processes, and development of new uses for it in organic synthesis and pharmaceuticals. Additionally, further research into the safety and toxicity of 2,4-DMHA-HCl is needed.

Synthesis Methods

2,4-DMHA-HCl can be synthesized from the reaction of 2,4-dimethylazetidine and hydrochloric acid. The reaction is carried out in an aqueous solution of hydrochloric acid. The reaction is exothermic and produces a white crystalline solid. The yield of the reaction is typically greater than 90%.

properties

IUPAC Name

(2S,4S)-2,4-dimethylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-2,4-dimethylazetidine hydrochloride

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